
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one: is a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of hydrazine with a suitable precursor. One common method involves the cyclization of hydrazine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The hydrazinyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted triazolones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets in biological systems. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
5-Nitro-1,2,4-triazol-3-one: This compound is similar in structure but contains a nitro group instead of a hydrazinyl group. It is known for its use as an energetic material.
3-Nitro-1,2,4-triazol-5-one: Another similar compound with a nitro group, used in various applications including explosives and propellants.
4-Amino-3-isopropyl-1,2,4-triazolin-5-one: This compound has an amino group and is used in different chemical and industrial applications.
Uniqueness: The uniqueness of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one lies in its hydrazinyl group, which imparts distinct reactivity and properties compared to its nitro and amino analogs. This makes it a valuable compound for specific research and industrial applications where these unique properties are desired.
Propiedades
Número CAS |
5311-57-9 |
|---|---|
Fórmula molecular |
C2H5N5O |
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
3-hydrazinyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H5N5O/c3-5-1-4-2(8)7-6-1/h3H2,(H3,4,5,6,7,8) |
Clave InChI |
OZNGDVDQZVYLJG-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NC(=NN1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



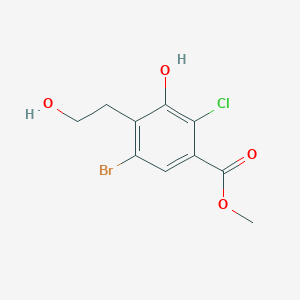
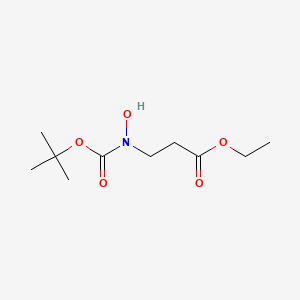
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
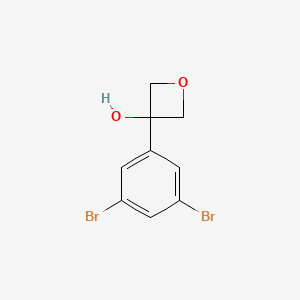
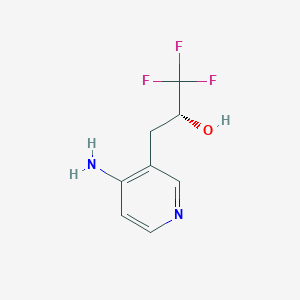

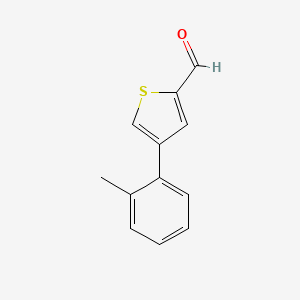
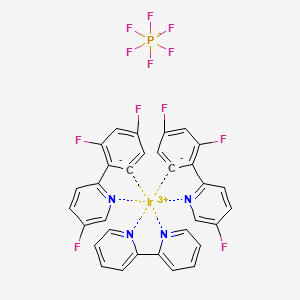
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

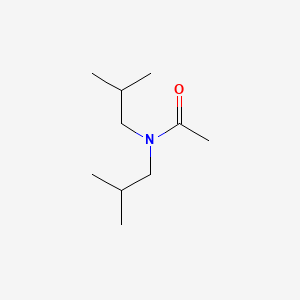
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
